molecular formula C12H17NO3 B15242103 Methyl 4-amino-4-(4-methoxyphenyl)butanoate

Methyl 4-amino-4-(4-methoxyphenyl)butanoate

Cat. No.: B15242103
M. Wt: 223.27 g/mol
InChI Key: FNRCVPUVUWZSSY-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-(4-methoxyphenyl)butanoate is an organic compound with the molecular formula C12H17NO3 It is a derivative of butanoic acid, featuring an amino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-4-(4-methoxyphenyl)butanoate typically involves the esterification of 4-amino-4-(4-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-(4-methoxyphenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted phenylbutanoates .

Scientific Research Applications

Methyl 4-amino-4-(4-methoxyphenyl)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-4-(4-methoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-4-(4-methoxyphenyl)butanoate is unique due to the presence of both the amino and methoxyphenyl groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound in various research applications .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 4-amino-4-(4-methoxyphenyl)butanoate

InChI

InChI=1S/C12H17NO3/c1-15-10-5-3-9(4-6-10)11(13)7-8-12(14)16-2/h3-6,11H,7-8,13H2,1-2H3

InChI Key

FNRCVPUVUWZSSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CCC(=O)OC)N

Origin of Product

United States

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